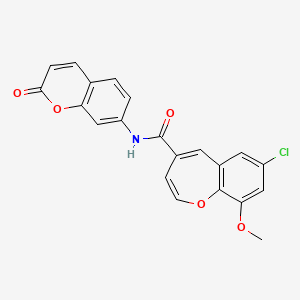
7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClNO5 and its molecular weight is 395.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardioprotection. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects on cancer cells, and other pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H14ClNO5
- Molecular Weight : 395.8 g/mol
- CAS Number : 950427-40-4
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cytotoxicity Against Cancer Cells :
- Induction of Apoptosis :
- Antioxidant Activity :
Cytotoxicity Studies
A series of experiments have evaluated the cytotoxic effects of this compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.47 | Induces apoptosis via caspase activation |
| K-562 (Leukemia) | 16.1 | Cell cycle arrest at G2/M phase |
| T-47D (Breast) | 9.54 | Selective toxicity towards cancer cells |
These findings indicate that the compound is not only effective against breast cancer cell lines but also shows promise against leukemia cells.
Cardioprotective Effects
In models simulating myocardial infarction, the compound demonstrated significant cardioprotective effects:
- Reduction of Cardiac Injury Markers :
-
Improvement in Cardiac Function :
- Electrocardiographic studies showed normalization of heart function post-treatment with the compound, indicating its potential as a therapeutic agent in cardiac injuries.
- Oxidative Stress Mitigation :
Case Studies
In a notable study involving rats subjected to isoproterenol-induced myocardial infarction, pre-treatment with the compound resulted in:
Propriétés
IUPAC Name |
7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIHWHUDLJLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














